

Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide to its Physical and Chemical Hazards

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl isothiocyanate*

Cat. No.: *B042215*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl isothiocyanate (CAS No. 1122-82-3) is a versatile organic compound utilized in various research and industrial applications, including as a precursor in the synthesis of agricultural chemicals and pharmaceutical materials.^[1] Its unique chemical structure, featuring a reactive isothiocyanate functional group attached to a cyclohexyl ring, imparts specific biological and chemical properties. This guide provides an in-depth analysis of the physical and chemical hazards associated with **cyclohexyl isothiocyanate**, offering critical safety information for professionals handling this substance.

Physical and Chemical Properties

Cyclohexyl isothiocyanate is a clear to light yellow liquid with a sharp, pungent odor.^{[1][2]} Key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₁ NS	[3][4]
Molecular Weight	141.23 g/mol	[3][4]
Appearance	Clear colorless to pale yellow liquid	[5]
Boiling Point	168-170 °C @ 760 mmHg; 218-219 °C	[5][6]
Melting Point	-80 °C	[6]
Flash Point	48 °C (118.40 °F)	[6]
Density	0.980 - 1.032 g/mL at 25 °C	[5][6]
Vapor Pressure	12 hPa @ 50 °C	[6]
Vapor Density	4.3	[6]
Solubility	Limited solubility in water; soluble in organic solvents	[2][6]

Chemical Hazards and Reactivity

Cyclohexyl isothiocyanate is a combustible liquid and is chemically reactive under certain conditions.[1][7]

Reactivity and Incompatibilities:

- Water and Moisture: Reacts with water, and is sensitive to moisture.[1][3] Storage in a dry, well-ventilated area is crucial.[3][8]
- Oxidizing Agents: Incompatible with strong oxidizing agents such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[1]
- Acids and Bases: Incompatible with strong acids (e.g., hydrochloric, sulfuric, nitric) and strong bases (e.g., sodium hydroxide, potassium hydroxide).[1][9]

- Alcohols and Amines: Reacts with alcohols and amines.[1][9]
- Metals: May react with copper and aluminum.[1]

Hazardous Decomposition Products:

When involved in a fire or exposed to high temperatures, **cyclohexyl isothiocyanate** can decompose and produce poisonous gases, including:[1][3][6]

- Hydrogen cyanide
- Nitrogen oxides (NO_x)
- Carbon oxides (CO, CO₂)
- Sulfur oxides

Fire and Explosion Hazards

Cyclohexyl isothiocyanate is a combustible liquid with a flash point of 48 °C.[1][6] It presents a fire hazard when exposed to heat or flame.[7] Vapors are heavier than air and can spread along the ground, potentially collecting in low-lying or confined areas.[6] Containers may explode when heated.[1]

Fire Fighting Measures:

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[1][8]
- Unsuitable Extinguishing Media: Do not use a direct water stream, as it may be ineffective and spread the fire.[6]
- Specific Hazards: Poisonous gases are produced in a fire.[1]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Water spray can be used to cool fire-exposed containers.[1]

Toxicological Hazards

Cyclohexyl isothiocyanate is classified as a hazardous substance with significant health risks upon exposure. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification:

Hazard Class	Category	Hazard Statement	Pictogram
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed	GHS07
Acute Toxicity, Dermal	Category 4	H312: Harmful in contact with skin	GHS07
Skin Corrosion/Irritation	Category 1B	H314: Causes severe skin burns and eye damage	GHS05
Serious Eye Damage/Eye Irritation	Category 1	H318: Causes serious eye damage	GHS05
Respiratory Sensitization	Category 1	H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled	GHS08
Skin Sensitization	Category 1	H317: May cause an allergic skin reaction	GHS07

Acute Toxicity

While specific LD50 and LC50 values for **cyclohexyl isothiocyanate** are not readily available in the searched literature, it is classified as harmful if swallowed or in contact with skin, and may be fatal if inhaled.[4][6] One source indicates an intraperitoneal lowest published lethal dose (LDLo) in rats of 300 mg/kg.[4]

Skin and Eye Irritation/Corrosion

Cyclohexyl isothiocyanate is corrosive and causes severe skin burns and serious eye damage.[3][4][7] Contact can lead to pain, burns, and in the case of eye contact, potentially

permanent damage.[6][7] It is also a lachrymator, meaning it can cause tearing.[3][6]

Respiratory and Skin Sensitization

A significant hazard of **cyclohexyl isothiocyanate** is its potential to cause sensitization.[3][4]

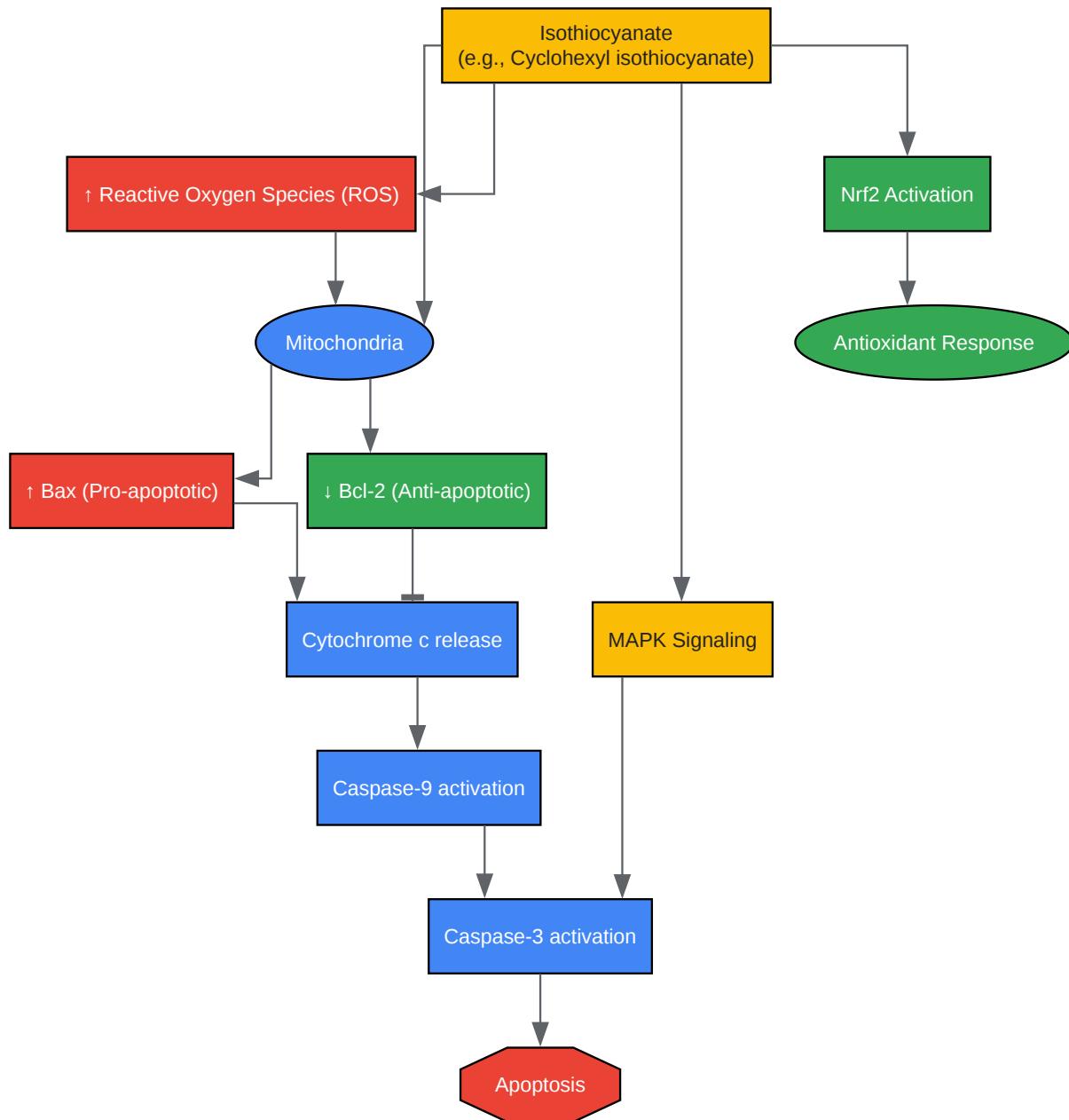
- Respiratory Sensitization: Inhalation may lead to allergy or asthma-like symptoms.[1][3] Subsequent exposure to even low levels can trigger an asthma attack with symptoms like shortness of breath, wheezing, and coughing.[1]
- Skin Sensitization: It may cause an allergic skin reaction, which becomes evident upon re-exposure to the material.[6]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

Based on the available safety data sheets, **cyclohexyl isothiocyanate** is not classified as a carcinogen by IARC, NTP, or OSHA.[3][6] There is no data available regarding its mutagenic or reproductive toxicity in the searched sources.[3]

Mechanisms of Toxicity and Signaling Pathways

The toxicity of isothiocyanates, the chemical class to which **cyclohexyl isothiocyanate** belongs, is an active area of research. While specific signaling pathways for **cyclohexyl isothiocyanate** have not been detailed in the provided search results, general mechanisms for isothiocyanates have been elucidated.


Isothiocyanates are known to induce apoptosis (programmed cell death) in various cell lines. [10][11] This process can be mediated through multiple pathways:

- Mitochondrial Pathway: Isothiocyanates can trigger the release of cytochrome c from mitochondria, which in turn activates caspases (a family of protease enzymes) that execute apoptosis.[11] This is often associated with the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[10][11]

- MAPK Signaling: The mitogen-activated protein kinase (MAPK) signaling pathway can be activated by isothiocyanates, contributing to the induction of apoptosis.[11]
- Oxidative Stress: Some isothiocyanates can stimulate the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[10]

Furthermore, isothiocyanates are recognized for their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[12] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. By activating this pathway, isothiocyanates can enhance the cellular defense against oxidative stress.

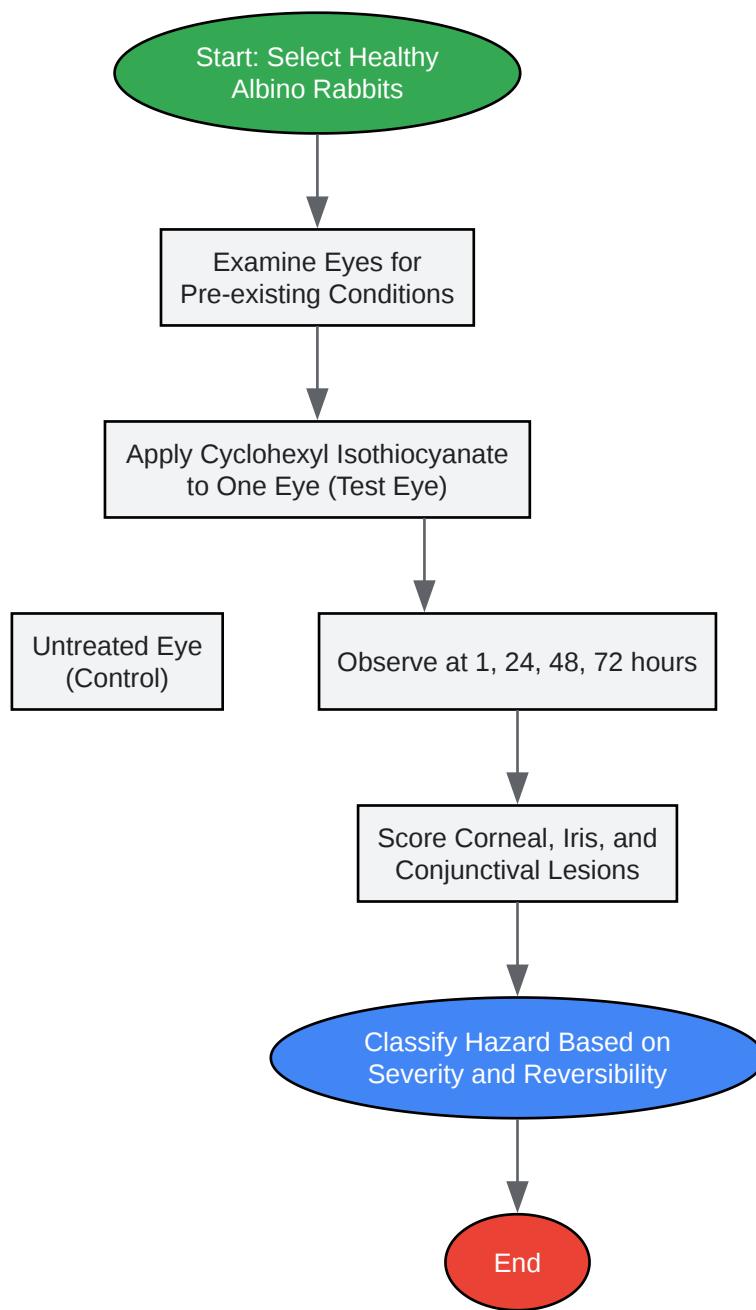
The following diagram illustrates a generalized signaling pathway for isothiocyanate-induced apoptosis:

[Click to download full resolution via product page](#)

Generalized Isothiocyanate-Induced Apoptosis Pathway

Experimental Protocols

Detailed experimental protocols for assessing the specific hazards of **cyclohexyl isothiocyanate** were not found in the search results. However, standardized methodologies, such as those established by the Organisation for Economic Co-operation and Development (OECD), are routinely employed for chemical hazard assessment. The following sections describe the principles of these standard protocols.


Acute Dermal and Eye Irritation/Corrosion

OECD Test Guideline 404 (Acute Dermal Irritation/Corrosion) and OECD Test Guideline 405 (Acute Eye Irritation/Corrosion):

These guidelines describe *in vivo* tests typically conducted on albino rabbits.

- Animal Selection and Preparation: Healthy young adult albino rabbits are used. The fur on the back is clipped for dermal testing. For eye irritation, the eyes are examined to ensure no pre-existing irritation or defects.[13]
- Test Substance Application:
 - Dermal: A small amount of the test substance is applied to a small area of skin and covered with a gauze patch.
 - Eye: A specific volume of the liquid or weight of the solid is instilled into the conjunctival sac of one eye. The other eye serves as a control.[14]
- Observation: The animals are observed for signs of irritation or corrosion at specific intervals (e.g., 1, 24, 48, and 72 hours after application).[13]
- Scoring: Lesions of the skin (erythema and edema) or eye (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.[14]
- Classification: The substance is classified based on the severity and reversibility of the observed effects.

The following workflow illustrates the general procedure for an *in vivo* eye irritation test:

[Click to download full resolution via product page](#)

In Vivo Eye Irritation Test Workflow

Mutagenicity

OECD Test Guideline 471 (Bacterial Reverse Mutation Test - Ames Test):

This in vitro test uses strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes required for histidine or tryptophan synthesis, respectively.

- Strain Selection: Specific bacterial strains are chosen that are sensitive to different types of mutagens.
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 mix from rat liver) to detect mutagens that require metabolic activation.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance.
- Incubation: The treated bacteria are plated on a minimal agar medium lacking the specific amino acid they require for growth.
- Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow on the minimal medium) is counted.
- Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Reproductive Toxicity

OECD Test Guideline 415 (One-Generation Reproduction Toxicity Study) or OECD Test Guideline 416 (Two-Generation Reproduction Toxicity Study):

These studies are designed to evaluate the effects of a substance on male and female reproductive performance and the health of the offspring.

- Animal Dosing: Male and female animals (typically rats) are administered the test substance for a specified period before mating, during mating, and for females, throughout gestation and lactation.[\[15\]](#)
- Mating and Observation: The animals are mated, and reproductive parameters such as mating performance, fertility, gestation length, and parturition are observed.
- Offspring Evaluation: The offspring are examined for viability, growth, and development. In a two-generation study, selected offspring from the first generation (F1) are raised to maturity and mated to produce a second generation (F2), which is also evaluated.

- Pathology: At the end of the study, the adult animals and selected offspring are euthanized and subjected to a detailed pathological examination of the reproductive organs.

Safe Handling and Storage

Given the significant hazards of **cyclohexyl isothiocyanate**, strict safety precautions are mandatory.

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.[\[1\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[\[1\]](#)
- Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, wear a NIOSH/MSHA-approved respirator.[\[1\]](#)[\[6\]](#)

Handling:

- Avoid all personal contact, including inhalation.[\[7\]](#)
- Do not eat, drink, or smoke in areas where the chemical is handled.[\[1\]](#)
- Wash hands thoroughly after handling.[\[1\]](#)
- Use spark-proof tools and explosion-proof equipment.[\[6\]](#)

Storage:

- Store in a cool, dry, well-ventilated area away from heat and ignition sources.[\[1\]](#)[\[8\]](#)
- Keep containers tightly closed and protected from moisture.[\[3\]](#)[\[8\]](#)
- Store away from incompatible materials.[\[1\]](#)

Conclusion

Cyclohexyl isothiocyanate is a valuable chemical reagent with significant physical and chemical hazards. It is a combustible, corrosive, and reactive compound that can cause severe

skin burns, eye damage, and respiratory and skin sensitization. While specific quantitative toxicological data are limited, the established GHS classifications warrant a high degree of caution. A thorough understanding of its hazards, adherence to strict safety protocols, and proper handling and storage are essential for minimizing the risks associated with its use in research and development. Further investigation into the specific toxicological mechanisms and signaling pathways of **cyclohexyl isothiocyanate** would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cyclohexyl isothiocyanate, 1122-82-3 [thegoodscentscompany.com]
- 5. Cyclohexyl Isothiocyanate|CAS 1122-82-3|Reagent [benchchem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. Cyclohexyl isothiocyanate | C7H11NS | CID 14289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. Allyl Isothiocyanate Induces Cell Toxicity by Multiple Pathways in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.org.co [scielo.org.co]
- 12. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Inhalation developmental toxicity and reproduction studies with cyclohexane - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cyclohexyl Isothiocyanate: A Comprehensive Technical Guide to its Physical and Chemical Hazards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042215#cyclohexyl-isothiocyanate-physical-and-chemical-hazards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com